ABTL-0812 ABTL-0812 2-hydroxylinoleic acid is a 2-hydroxy fatty acid derived from linoleic acid. It has a role as an Arabidopsis thaliana metabolite, an antineoplastic agent, a PPARalpha agonist and a PPARgamma agonist. It is a 2-hydroxy fatty acid, a long-chain fatty acid and a HODE. It is functionally related to a linoleic acid.
alpha-Hydroxylinoleic acid is under investigation in clinical trial NCT04431258 (ABTL0812 in Combination With FOLFIRINOX for First-line Treatment of Metastatic Pancreatic Study).
mTORC1/mTORC2/DHFR Inhibitor ABTL0812 is an orally bioavailable, lipid analogue and inhibitor of raptor-mammalian target of rapamycin (mTOR) (mTOR complex 1; mTORC1), rictor-mTOR (mTOR complex 2; mTORC2) and dihydrofolate reductase (DHFR) with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2/DHFR inhibitor ABTL0812 binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells. In addition, ABTL0812 inhibits DHFR, an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, thereby blocking tetrahydrofolate synthesis, and resulting in both the depletion of nucleotide precursors and the inhibition of DNA, RNA and protein synthesis. This induces autophagy-induced cell death and further inhibition of cell proliferation.
Brand Name: Vulcanchem
CAS No.: 57818-44-7
VCID: VC0007004
InChI: InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
SMILES: CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol

ABTL-0812

CAS No.: 57818-44-7

Cat. No.: VC0007004

Molecular Formula: C18H32O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

ABTL-0812 - 57818-44-7

CAS No. 57818-44-7
Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
IUPAC Name (9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid
Standard InChI InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
Standard InChI Key AFDSETGKYZMEEA-HZJYTTRNSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O
SMILES CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Canonical SMILES CCCCCC=CCC=CCCCCCCC(C(=O)O)O

Mechanism of Action: Dual Pathway Activation for Selective Cancer Cell Death

PPARα/γ Receptor Activation and TRIB3 Upregulation

ABTL0812 functions as a dual agonist of nuclear receptors PPARα and PPARγ, binding to their ligand-binding domains with KdK_d values in the low micromolar range . This activation triggers transcriptional upregulation of Tribbles pseudokinase 3 (TRIB3), an endogenous inhibitor of Akt. In A549 lung adenocarcinoma cells, ABTL0812 treatment increases TRIB3 mRNA expression by 4.8-fold within 6 hours, leading to direct binding of TRIB3 to Akt's pleckstrin homology domain . This interaction prevents phosphorylation of Akt at Thr308 and Ser473 residues, effectively inhibiting downstream mTORC1 signaling.

Endoplasmic Reticulum Stress and Unfolded Protein Response

Concurrent with PPAR activation, ABTL0812 induces ER stress through accumulation of long-chain dihydroceramides (C16:0, C24:0, C24:1). Lipidomic analysis in MiaPaCa-2 pancreatic cancer cells shows 3.3-5.9-fold increases in dihydroceramide species within 24 hours, directly inhibiting delta-4-desaturase (DEGS1) activity . The resulting unfolded protein response (UPR) activates protein kinase R-like ER kinase (PERK), phosphorylating eIF2α and increasing ATF4 and CHOP expression by 2.5-4.1-fold . This dual stress pathway converges to sustain autophagy induction while sparing normal cells, as demonstrated by 73% viability retention in non-transformed MCF10A mammary epithelial cells versus 22% in MCF7 breast cancer cells after 72-hour treatment .

Autophagy-Mediated Cytotoxicity

The compound induces complete autophagic flux within 12-24 hours across cancer cell lines, characterized by LC3-II/I ratio increases of 3.8-5.2-fold and p62/SQSTM1 degradation . CRISPR-Cas9 knockout of ATG5 reduces ABTL0812-induced cell death by 68-72% in neuroblastoma SH-SY5Y cells, confirming autophagy dependency . Unlike apoptosis-inducing agents, ABTL0812 triggers caspase-independent death with <15% PARP cleavage observed at lethal concentrations .

Preclinical Development: Efficacy Across Tumor Models

In Vitro Antiproliferative Activity

ABTL0812 demonstrates nanomolar potency against diverse cancer types:

Cell LineCancer TypeIC50 (μM)Autophagy Markers (Fold Change)
A549Lung adenocarcinoma12.4LC3-II: 5.2, p62: 0.3
MiaPaCa-2Pancreatic ductal9.8LC3-II: 4.1, p62: 0.4
IshikawaEndometrial14.2LC3-II: 3.9, p62: 0.5
SH-SY5YNeuroblastoma10.6LC3-II: 4.8, p62: 0.2

Data adapted from

The compound retains efficacy against chemotherapy-resistant models, showing 84% growth inhibition in paclitaxel-resistant A549-TaxR cells versus 79% in parental lines at 15 μM .

In Vivo Antitumor Efficacy

Xenograft models reveal dose-dependent tumor growth inhibition:

  • NSCLC (A549): 62% reduction at 100 mg/kg BID vs vehicle (p<0.001)

  • Pancreatic (MiaPaCa-2): 58% tumor mass decrease with 28-day oral treatment (p=0.004)

  • Neuroblastoma (SH-SY5Y): 71% lower tumor volume at 150 mg/kg QD (p<0.001)

Notably, ABTL0812 inhibits metastatic dissemination by 89% in a tail vein lung colonization model using MDA-MB-231 breast cancer cells .

ParameterResult
RP2D1300 mg TID
MTDNot reached
Disease Control Rate (24 weeks)27.6% (8/29)
Most Common AEsDiarrhea (58.6%), nausea (41.4%)

Two patients achieved prolonged stabilization (>12 months) - a pancreatic adenocarcinoma case (14 months) and NSCLC (18 months) . Pharmacodynamic analysis showed 64% reduction in pAkt/Akt ratio from baseline at RP2D (p=0.013) .

ENDOLUNG Trial (NCT03366480)

This phase 1/2 study evaluated ABTL0812 with carboplatin/paclitaxel in 51 squamous NSCLC patients:

EndpointResult (95% CI)
ORR52% (34.2-65.9)
Median PFS6.1 months (4.9-7.8)
Median OS22.5 months (10.4-NR)
Grade ≥3 Neutropenia25%

ENDOMET Phase 2 Expansion

In 37 recurrent endometrial cancer patients, ABTL0812+chemotherapy achieved:

OutcomeResult
ORR65.8% (13.2% CR)
Median DoR7.4 months (6.3-10.8)
12-month OS Rate81.3%

Notably, 72% of responders maintained partial response >6 months .

Pharmacokinetics and Biomarker Correlates

Absorption and Metabolism

At RP2D (1300 mg TID), ABTL0812 demonstrates linear pharmacokinetics:

Parameter(-)-Enantiomer(+)-Enantiomer
CmaxC_{\text{max}}12.4 μg/mL9.8 μg/mL
TmaxT_{\text{max}}2.1 h2.3 h
t1/2t_{1/2}5.8 h6.2 h
AUC024_{0-24} 89.4 h·μg/mL72.6 h·μg/mL

The racemic mixture shows enantiomer-independent PPAR activation .

Pharmacodynamic Biomarkers

Blood-based mRNA biomarkers correlate with target engagement:

  • TRIB3: 3.2-fold increase from baseline at day 28 (p=0.002)

  • CHOP: 2.8-fold elevation (p=0.005)

  • Combined Score: 87% sensitivity for Akt pathway inhibition

These biomarkers guided RP2D selection, showing 92% concordance with tumor pAkt suppression .

AE CategoryAll Grades (%)Grade ≥3 (%)
Gastrointestinal84.26.7
Hematologic63.328.4
Fatigue59.23.3
Rash22.51.7

No treatment-related deaths occurred, with only 4.2% discontinuation rate for AEs . The favorable profile permits median treatment duration of 8.4 months in responders.

Comparative Advantages Over Existing Therapies

ABTL0812's autophagy-selective mechanism differentiates it from conventional therapies:

ParameterABTL0812mTOR InhibitorsChemotherapy
Resistance MechanismLow (novel pathway)High (feedback loops)Very High
Hematologic Toxicity28.4% Gr≥315-40% Gr≥360-85% Gr≥3
Target SpecificityPPAR/Akt dualmTORC1/2Non-specific
Stem Cell Activity78% inhibition15-30%40-60%

Preclinical data show 3.1-fold greater apoptosis in cancer stem cells vs. paclitaxel .

Future Directions: Expanding Clinical Utility

Ongoing investigations focus on:

  • Pediatric Neuroblastoma: Phase 1 trial planned following 89% tumor growth inhibition in xenografts

  • Combination with Immunotherapy: Preclinical synergy with anti-PD1 showing 52% complete regression in CT26 models

  • Biomarker-Driven Trials: Using TRIB3/CHOP mRNA levels to enrich for responders (NCT04809918)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator